4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-(Pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a pyrimidin-2-yl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. This structure combines the electron-rich morpholine ring with the planar pyrimidine system and the sterically defined pyrrolidine carboxamide group.
Properties
IUPAC Name |
(4-pyrimidin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(16-6-1-2-7-16)11-10-17(8-9-19-11)13-14-4-3-5-15-13/h3-5,11H,1-2,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERUPCKDJZYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine and morpholine rings through various coupling reactions. Common reagents might include pyrimidine derivatives, pyrrolidine, and morpholine, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-(pyrimidin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone
- Molecular Formula : C13H18N4O2
- CAS Number : 2640979-35-5
- Molecular Weight : 262.3076 g/mol
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Introduction of oxygen atoms.
- Reduction : Removal of oxygen or addition of hydrogen.
- Substitution : Replacement of functional groups.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
Medicinal Chemistry
4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has potential therapeutic applications due to its ability to interact with various biological targets. Research indicates that it may serve as a lead compound in the development of drugs aimed at treating diseases such as cancer and neurodegenerative disorders. The compound's structural components may allow it to modulate enzyme activity or receptor interactions.
Biological Studies
In biological research, this compound can be utilized to study specific pathways and interactions within cells. For instance, it may be used to investigate the role of pyrimidine derivatives in cellular signaling or metabolic processes. Such studies could provide insights into disease mechanisms and contribute to the identification of new therapeutic targets.
Material Science
The unique properties of this compound make it a candidate for developing new materials. Its ability to act as a catalyst in chemical reactions can be explored for synthesizing complex organic compounds or for use in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various pathways.
Comparison with Similar Compounds
Biological Activity
4-(Pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure consists of a morpholine ring, a pyrimidine moiety, and a pyrrolidine carbonyl group, which are believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many morpholine derivatives act as inhibitors for various kinases and enzymes, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by modulating apoptotic markers such as caspases and Bcl-2 family proteins.
- Targeting Multiple Pathways : The presence of diverse functional groups allows these compounds to interact with multiple biological targets, enhancing their therapeutic potential.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A-549 (Lung Cancer) | 1.05 | Inhibition of CDK2 and EGFR |
| Panc-1 (Pancreatic) | 1.50 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 0.95 | Multi-target kinase inhibition |
These results indicate that the compound exhibits significant antiproliferative effects across different cancer types, with GI50 values comparable to established chemotherapeutics.
Case Studies
- Study on Indole Derivatives : A related study evaluated several indole derivatives that share structural similarities with our compound. The results indicated that modifications to the pyrrolidine and morpholine moieties significantly impacted their antiproliferative activity, emphasizing the importance of these groups in achieving desired biological effects .
- Pharmacological Review : A comprehensive review highlighted the effectiveness of pyrimidine-containing compounds in targeting hepatitis C virus (HCV), suggesting potential antiviral properties for structurally related compounds . Although not directly tested on our compound, this points to a broader pharmacological relevance.
- Synthesis and Evaluation : Another research article focused on synthesizing various morpholine derivatives, including those with pyrimidine substitutions. The synthesized compounds were tested for their ability to inhibit specific kinases involved in cancer progression, demonstrating promising results for those similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
